5-Hydroxy-4-methoxy-N-methylpicolinamide
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Overview
Description
5-Hydroxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of picolinamide, characterized by the presence of hydroxy and methoxy groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methoxy-N-methylpicolinamide typically involves the reaction of 4-methoxy-2-nitropyridine with methylamine, followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of Pd/C.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 5-oxo-4-methoxy-N-methylpicolinamide.
Reduction: Formation of 5-amino-4-methoxy-N-methylpicolinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-methoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-N-methylpicolinamide
- 4-Methoxy-N-methylpicolinamide
- 5-Hydroxy-4-methoxy-picolinamide
Uniqueness
5-Hydroxy-4-methoxy-N-methylpicolinamide is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which enhances its binding affinity and specificity towards certain molecular targets. This dual functionality distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-9-8(12)5-3-7(13-2)6(11)4-10-5/h3-4,11H,1-2H3,(H,9,12) |
InChI Key |
SUTZNGUNAQIKTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC)O |
Origin of Product |
United States |
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